3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

Nucleophilic substitution Leaving-group ability Alkyl halide reactivity

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane (CAS 1505987‑56‑3) is a heterocyclic building block comprising a fully substituted tetrahydrofuran (oxolane) ring bearing a reactive bromomethyl substituent at the 3‑position and four methyl groups at the 2‑ and 5‑positions (C₉H₁₇BrO, MW 221.14 g mol⁻¹). The tetramethyloxolane (TMO) scaffold is widely recognised as a greener, safer surrogate for toluene and traditional ethers in both synthesis and processing, offering comparable solvation properties while eliminating peroxide‑formation hazards.

Molecular Formula C9H17BrO
Molecular Weight 221.138
CAS No. 1505987-56-3
Cat. No. B2409966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,2,5,5-tetramethyloxolane
CAS1505987-56-3
Molecular FormulaC9H17BrO
Molecular Weight221.138
Structural Identifiers
SMILESCC1(CC(C(O1)(C)C)CBr)C
InChIInChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3
InChIKeyFQOXUQMZKUPLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2,2,5,5-tetramethyloxolane (CAS 1505987-56-3): Core Procurement Profile & Structural Class Overview


3-(Bromomethyl)-2,2,5,5-tetramethyloxolane (CAS 1505987‑56‑3) is a heterocyclic building block comprising a fully substituted tetrahydrofuran (oxolane) ring bearing a reactive bromomethyl substituent at the 3‑position and four methyl groups at the 2‑ and 5‑positions (C₉H₁₇BrO, MW 221.14 g mol⁻¹) . The tetramethyloxolane (TMO) scaffold is widely recognised as a greener, safer surrogate for toluene and traditional ethers in both synthesis and processing, offering comparable solvation properties while eliminating peroxide‑formation hazards [1]. This brominated derivative is primarily positioned as a versatile alkylating agent and synthetic intermediate for the installation of sterically‑demanding TMO‑ether fragments into pharmaceuticals, agrochemicals, and advanced materials .

Why Generic Substitution Fails for 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane: Key Differentiation from Simple Bromomethyl-THF Analogs


Superficial interchange with the widely available 3‑(bromomethyl)tetrahydrofuran (CAS 165253‑29‑2, MW 165.03 g mol⁻¹, bp 183 °C) is not warranted: the four methyl substituents in the title compound fundamentally alter both steric and electronic properties [1]. The gem‑dimethyl groups flanking the ring oxygen eliminate α‑hydrogens, rendering the scaffold resistant to radical‑mediated peroxide formation — a key safety limitation of unsubstituted THF [2]. The increased steric bulk also modulates nucleophilic substitution rates at the bromomethyl carbon, while the higher molecular weight (221 vs. 165 g mol⁻¹) and the TMO core’s established performance as a toluene replacement in cross‑coupling and lithiation chemistry [3] mean that direct replacement with simple THF‑bromides yields both different reaction outcomes and different downstream physicochemical profiles of the final target molecules.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane vs. Closest Analogs


Bromomethyl vs. Chloromethyl Leaving‑Group Reactivity in Sterically‑Hindered TMO Systems

The target compound carries a bromine leaving group, whereas the direct analog 3‑(chloromethyl)‑2,2,5,5‑tetramethyloxolane (CAS 1500220‑64‑3) carries chlorine . In alkyl halide systems, the C–Br bond dissociation energy is ~69 kcal mol⁻¹ vs. ~84 kcal mol⁻¹ for C–Cl, and the bromide ion is a >10³‑fold better leaving group in typical Sₙ2 nucleophilic displacement reactions [1]. This translates into faster, higher‑yielding substitution with a broader range of nucleophiles under milder conditions.

Nucleophilic substitution Leaving-group ability Alkyl halide reactivity

Peroxide‑Formation Safety: TMO‑Core vs. Unsubstituted THF Ethers

The 2,2,5,5‑tetramethyl substitution pattern eliminates α‑hydrogens adjacent to the ethereal oxygen, preventing the radical autoxidation pathway that makes unsubstituted THF and 3‑(bromomethyl)THF susceptible to hazardous peroxide accumulation upon storage [1][2]. TMO has been explicitly demonstrated to resist peroxide formation, a property that distinguishes all TMO‑based building blocks from conventional THF derivatives [1].

Solvent stability Peroxide formation Process safety

Steric Bulk Differentiation: Tetramethyl vs. Unsubstituted Cyclic Ether Intermediates

The target compound (MW 221.14 g mol⁻¹, C₉H₁₇BrO) introduces four methyl groups versus the unsubstituted 3‑(bromomethyl)oxolane (MW 165.03 g mol⁻¹, C₅H₉BrO) [1]. The increased steric bulk at the 2‑ and 5‑positions shields the ethereal oxygen, reducing its hydrogen‑bond acceptor strength and altering the lipophilicity and metabolic profile of final adducts — a relevant parameter in medicinal chemistry programs where TMO‑ether appendages have been shown to modulate log D and metabolic stability of drug candidates [2].

Steric hindrance Molecular volume Drug-like properties

TMO Scaffold Performance in Buchwald–Hartwig Amination vs. Toluene

The TMO scaffold has been directly benchmarked against toluene as a solvent for Buchwald–Hartwig aminations of aryl bromides with primary and secondary amines, demonstrating comparable or superior yields across a panel of substrates [1]. Notably, TMO was successfully employed in the synthesis of a key intermediate en route to the SMO receptor antagonist SEN826, establishing real‑world pharmaceutical applicability [1]. While the bromomethyl‑TMO derivative is a building block rather than a solvent, its TMO core imparts the same favourable solvation properties to final products and intermediates.

Cross-coupling Green solvent Pharmaceutical intermediates

Best Application Scenarios for 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane: Where the Evidence Shows Clear Advantage


Late‑Stage Functionalisation of Pharmaceutical Candidates Requiring a Bulky, Metabolically Stable Ether Linker

When medicinal chemistry programs demand installation of a sterically‑encumbered cyclic ether to modulate log D, reduce oxidative metabolism, or occupy a hydrophobic binding pocket, the tetramethyloxolane‑bromide delivers a significantly larger and more lipophilic fragment than simple THF‑bromides (ΔMW +56 g mol⁻¹) . The TMO core’s absence of α‑hydrogens further eliminates metabolic hotspots associated with ethereal C–H oxidation, making this the reagent of choice for optimising pharmacokinetic profiles of lead compounds.

Scale‑Up Synthesis Where Peroxide‑Free Storage and Handling Are Mandatory

In kilo‑lab and pilot‑plant settings where ether peroxide monitoring is a regulatory or safety burden, the 2,2,5,5‑tetramethyl substitution pattern eliminates the radical autoxidation pathway [1]. This allows long‑term ambient storage without inhibitor addition and simplifies hazardous‑waste classification relative to 3‑(bromomethyl)THF, which, like THF itself, is classified as a peroxide‑former.

Palladium‑Catalysed Cross‑Coupling Cascades Using TMO as a Unified Reaction Medium

The TMO scaffold has been validated as a direct toluene replacement in Buchwald–Hartwig aminations [2]. Incorporating a TMO‑bromide building block ensures that downstream intermediates and final products exhibit solubility and stability profiles fully compatible with TMO‑based process chemistry, enabling streamlined, single‑solvent synthetic sequences from building‑block installation through to final API coupling steps.

Agrochemical Intermediate Synthesis Requiring Enhanced Lipophilicity and Environmental Stability

The combination of bromomethyl electrophilicity and the hydrophobic, hydrolytically‑stable TMO core makes this compound suitable for constructing crop‑protection agents where enhanced leaf‑surface adhesion, soil persistence, or resistance to metabolic degradation in target organisms is desired. The increased lipophilicity and steric shielding of the ethereal oxygen, relative to unsubstituted THF analogs , directly contribute to these performance attributes.

Quote Request

Request a Quote for 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.